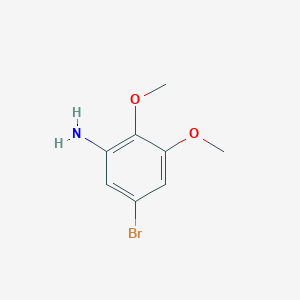

5-Bromo-2,3-dimethoxyaniline

Description

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

5-bromo-2,3-dimethoxyaniline |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,10H2,1-2H3 |

InChI Key |

LWTXURIIKYWTTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2,3-Dimethoxyaniline

The most straightforward and commonly employed method involves the direct bromination of 2,3-dimethoxyaniline . This reaction uses brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce a bromine atom at the 5-position of the aromatic ring.

- Reaction conditions : Typically conducted in an inert solvent (e.g., acetic acid, chloroform) at low temperatures to avoid over-bromination.

- Selectivity : The electron-donating methoxy groups direct bromination to the 5-position due to ortho/para directing effects.

- Yield and purity : Controlled conditions yield high regioselectivity and good yields of 5-bromo-2,3-dimethoxyaniline.

This method is described as efficient for both laboratory and industrial scale synthesis, with potential optimization using continuous flow reactors for scale-up production.

Multi-step Synthesis via Nitration, Reduction, and Methylation

An alternative approach starts from resorcinol (1,3-dihydroxybenzene) or related phenolic compounds, involving:

- Nitration of resorcinol to produce 2-nitroresorcinol.

- Methylation of hydroxyl groups to form 1,3-dimethoxy-2-nitrobenzene.

- Reduction of the nitro group to an amine, yielding 2,6-dimethoxyaniline.

- Diazotization and hydrolysis to convert amine to phenol if needed.

- Bromination of the phenol derivative to introduce bromine at the 5-position.

- Final methylation to achieve 5-bromo-1,2,3-trimethoxybenzene or related compounds.

This route is more complex but allows for fine control over substitution patterns and is useful when starting materials are inexpensive or readily available. However, it involves multiple steps with potential issues such as expensive reagents, unstable yields, and environmental concerns.

Methylation of 5-Bromo-2,3-Dihydroxybenzoic Acid

While this method is more relevant to the synthesis of 5-bromo-2,3-dimethoxybenzoic acid, it provides insight into methylation strategies applicable to related compounds:

- Starting material : 5-bromo-2,3-dihydroxybenzoic acid.

- Methylation reagent : Dimethyl sulfate in the presence of potassium carbonate.

- Conditions : Reaction in acetone at 60 °C under inert atmosphere for 20 hours.

- Yield : Approximately 89% yield reported.

- Follow-up steps : Hydrolysis and purification to obtain the dimethoxy derivative.

This demonstrates the feasibility of selective methylation of dihydroxy compounds bearing bromine substituents.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Considerations

- Catalyst and reagent cost : Some methods involve expensive catalysts (e.g., acridine perchlorate) or costly starting materials, limiting industrial scalability.

- Environmental impact : Multi-step routes may generate hazardous waste; thus, greener bromination and methylation protocols are preferred.

- Yield and purity : Direct bromination of 2,3-dimethoxyaniline offers good yield and purity, making it favorable for industrial production with potential automation and continuous flow techniques.

- Reaction control : Selective bromination requires careful control of temperature, solvent, and reagent stoichiometry to avoid polybromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

5-Bromo-2,3-dimethoxyaniline has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects and Positional Isomerism

The reactivity and applications of 5-Bromo-2,3-dimethoxyaniline are influenced by the positions and types of substituents. Below is a comparative analysis with key analogues:

Table 1: Key Structural Analogues and Their Properties

Functional Group and Electronic Effects

- Methoxy vs. Methyl Groups: Methoxy groups are stronger electron donors via resonance, increasing the aromatic ring's electron density compared to methyl groups. This enhances susceptibility to electrophilic attack in this compound, whereas 2-Bromo-3-methylaniline is less reactive in such contexts .

- Halogen Substitution : The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions. In contrast, 5-Bromo-2-chloro-3-methoxyaniline (CAS 63603-12-3) contains chlorine, which may alter reaction kinetics due to differing electronegativities .

- Carbamate Protection : tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (CAS 1150114-27-4) uses a Boc group to protect the amine, rendering it inert under basic conditions. This contrasts with the free amine in this compound, which is prone to oxidation and acylation .

Physicochemical Properties

- Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or halogen-only analogues like 2-Bromo-3-methylaniline .

- Melting Points : this compound derivatives (e.g., hydrochloride salt) exhibit higher melting points (~260.52 g/mol) due to ionic interactions, unlike neutral analogues such as 5-Bromo-2,4-difluorobenzoic acid .

Biological Activity

5-Bromo-2,3-dimethoxyaniline is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and methoxy groups enhances its binding affinity and selectivity towards these targets. Research indicates that compounds with similar structures can inhibit cell proliferation and interfere with microtubule dynamics in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. A study evaluated its efficacy on MCF-7 (breast carcinoma) and K-562 (chronic myeloid leukemia) cell lines, reporting micromolar EC50 values indicative of potent activity .

- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics suggests a potential mechanism for its anticancer effects. This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Other Biological Activities

Beyond anticancer effects, this compound has been explored for other biological activities:

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of this compound.

- Methodology : The compound was tested against MCF-7 and K-562 cell lines using standard cytotoxicity assays.

- Results : Significant inhibition of cell growth was observed with an EC50 value in the low micromolar range, indicating strong antiproliferative activity.

-

Case Study on Mechanistic Pathways :

- Objective : To elucidate the mechanism of action in cancer therapy.

- Methodology : Investigated the effects on microtubule dynamics in treated cancer cells.

- Results : The study confirmed that treatment with this compound led to altered microtubule stability and increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.